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Cat. No.: B15582726

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone) or DDUG, is a
potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2][3] Chk2 is
a critical serine/threonine kinase in the DNA damage response pathway, playing a pivotal role
in cell cycle arrest and apoptosis.[1][4] The discovery and characterization of NSC 109555
have provided a valuable chemical probe for studying Chk2 function and a novel chemotype for
the development of anticancer therapeutics. This technical guide provides a comprehensive
structural and functional analysis of NSC 109555, including its mechanism of action,
gquantitative inhibitory data, detailed experimental protocols, and visualizations of relevant
biological pathways and experimental workflows.

Chemical and Physical Properties

NSC 109555 is a bis-guanylhydrazone derivative with the following chemical properties:
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Property Value Reference
Chemical Formula C19H24N100 « 2CHsSO0sH [2]
Molecular Weight 600.7 g/mol [2]
CAS Number 15427-93-7 [2]
Synonyms DDUG, NCI C04808 [2]
C/C(C1=CC=C(NC(NC2=CC=
C(/C(C)=N/NC(N)=N)C=C2)=0
SMILES (IC(C) (N)=N) ) 2]
)C=C1)=N\NC(N)=N.O=S(C)
(0)=0.0=S(C)(0)=0
InChI=1S/C19H24N100.2CH4
03S/c1-11(26-28-17(20)21)13-
3-7-15(8-4-13)24-19(30)25-16-
9-5-14(6-10-16)12(2)27-29-
InChl 18(22)23;21-5(2,3)4/h3-10H,1-  [2]

2H3,(H4,20,21,28)
(H4,22,23,29)
(H2,24,25,30);21H3,
(H,2,3,4)/b26-11+,27-12+;;

Mechanism of Action and Biological Activity

NSC 109555 functions as a selective, reversible, and ATP-competitive inhibitor of Chk2.[3][5]
The crystal structure of the Chk2 catalytic domain in complex with NSC 109555 (PDB ID:
2W0J) confirms that the inhibitor binds to the ATP-binding pocket.[1][6] This binding prevents
the phosphorylation of Chk2 substrates, thereby disrupting the DNA damage signaling

cascade.

The primary biological activities of NSC 109555 include:

« Inhibition of Chk2 Kinase Activity: NSC 109555 potently inhibits Chk2 autophosphorylation
and the phosphorylation of its substrates, such as histone H1.[2][3]
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 Induction of Autophagy: In L1210 leukemia cells, NSC 109555 has been shown to induce
autophagy.[2]

o Potentiation of Chemotherapy: NSC 109555 enhances the cytotoxic effects of gemcitabine in
pancreatic cancer cells by reducing gemcitabine-induced Chk2 phosphorylation and
increasing the production of reactive oxygen species (ROS).[2]

Quantitative Inhibitory Data

The inhibitory activity of NSC 109555 has been quantified against Chk2 and a panel of other
kinases, demonstrating its high selectivity.

Kinase ICs0 (NM) Reference
Chk2 200 - 240 [11[2]

Chk1 > 10,000 [1][3]

Brk 210 [2]

c-Met 6,000 [2]

IGFR 7,400 [2]

LCK 7,100 [2]

PIM-1 > 10,000 [1]

Experimental Protocols
Chk2 Kinase Assay

The inhibitory activity of NSC 109555 against Chk2 was determined using an in vitro kinase
assay. While the specific high-throughput screening protocol for the initial discovery of NSC
109555 is not detailed in the primary literature, a general protocol for a Chk2 kinase assay is as
follows:

o Reaction Mixture Preparation: A master mix is prepared containing 1x Kinase assay buffer,
500 uM ATP, and 1 mg/ml CHKtide substrate.
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« Inhibitor Addition: Serial dilutions of NSC 109555 (or other test compounds) are added to the
wells of a 96-well plate.

e Enzyme Addition: Diluted Chk2 enzyme is added to the wells to initiate the reaction.
¢ Incubation: The reaction plate is incubated at 30°C for 45 minutes.

e Reaction Termination and ADP Detection: ADP-Glo™ reagent is added to terminate the
kinase reaction and deplete the remaining ATP. After a 45-minute incubation, Kinase
Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

o Data Analysis: The luminescence is measured using a microplate reader, and the 1Cso values
are calculated from the dose-response curves.

X-ray Crystallography of Chk2-NSC 109555 Complex

The crystal structure of the catalytic domain of human Chk2 in complex with NSC 109555 was
solved to a resolution of 2.05 A. The experimental details are summarized below:

Parameter Value Reference
PDB ID 2W0J [1]
Expression System Escherichia coli [1]
Crystallization Method Hanging-drop vapor diffusion [1]
Space Group P3221 [3]
Unit Cell Dimensions (A) a=90.85, b=90.85, c=93.53 [3]
Resolution (A) 50.0 - 2.05 [3]
R-work / R-free 0.215/0.246 [3]
Data Collection Source APS BEAMLINE 22-ID [3]
Data Reduction Software HKL-3000 [3]
Refinement Software REFMAC (5.4.0057) [3]
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Signaling Pathway and Experimental Workflow

Visualizations
ATM-Chk2 Signaling Pathway

Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates
Chk2. Activated Chk2, in turn, phosphorylates a range of downstream targets to orchestrate
cell cycle arrest, DNA repair, or apoptosis.
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Treatment Groups:
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2. NSC 109555 alone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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